molecular formula C8H10N2O2 B098934 (3-Hydroxy-p-tolyl)urea CAS No. 16704-78-2

(3-Hydroxy-p-tolyl)urea

Cat. No. B098934
CAS RN: 16704-78-2
M. Wt: 166.18 g/mol
InChI Key: ANLILZBBUVRVRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Hydroxy-p-tolyl)urea, also known as 2-(3-hydroxyphenyl)-1,3-dimethylurea, is a white crystalline compound that belongs to the class of urea derivatives. It is commonly used in scientific research as a starting material for the synthesis of various organic compounds due to its unique chemical properties.

Mechanism Of Action

The exact mechanism of action of (3-Hydroxy-p-tolyl)urea is not fully understood. However, it has been suggested that the compound may exert its biological activities by inhibiting the activity of certain enzymes or by interacting with specific cellular targets. For instance, (3-Hydroxy-p-tolyl)urea has been shown to inhibit the growth of Candida albicans by interfering with the synthesis of ergosterol, a vital component of fungal cell membranes.

Biochemical And Physiological Effects

(3-Hydroxy-p-tolyl)urea has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, the compound has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of bacteria and fungi, and reduce the levels of certain inflammatory cytokines in animal models. Moreover, (3-Hydroxy-p-tolyl)urea has been shown to possess antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (3-Hydroxy-p-tolyl)urea in lab experiments is its relatively simple synthesis method, which allows for the efficient production of large quantities of the compound. Moreover, (3-Hydroxy-p-tolyl)urea is stable under normal laboratory conditions and can be easily handled and stored. However, one limitation of using (3-Hydroxy-p-tolyl)urea is its potential toxicity, which may pose a risk to researchers if proper safety measures are not taken.

Future Directions

There are several potential future directions for the research on (3-Hydroxy-p-tolyl)urea. One possible direction is the development of new drugs based on the compound's antifungal, antibacterial, and anticancer activities. Another direction is the exploration of the compound's antioxidant properties for the prevention and treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of (3-Hydroxy-p-tolyl)urea as a corrosion inhibitor for various metals in acidic media may also be an area of future research.

Scientific Research Applications

(3-Hydroxy-p-tolyl)urea has been widely used in scientific research as a starting material for the synthesis of various organic compounds such as heterocycles, azo dyes, and Schiff bases. It is also used as a reagent for the determination of trace amounts of copper in environmental samples and as a corrosion inhibitor for mild steel in acidic media. Moreover, (3-Hydroxy-p-tolyl)urea has been shown to exhibit antifungal, antibacterial, and anticancer activities, making it a potential candidate for the development of new drugs.

properties

CAS RN

16704-78-2

Product Name

(3-Hydroxy-p-tolyl)urea

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

(3-hydroxy-4-methylphenyl)urea

InChI

InChI=1S/C8H10N2O2/c1-5-2-3-6(4-7(5)11)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12)

InChI Key

ANLILZBBUVRVRP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)N)O

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N)O

Other CAS RN

16704-78-2

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Amino-o-cresol (1 g, 8.12 mmol) was dissolved in glacial acetic acid (4.1 mL) and H2O (8.41E) ata 35° C. The potassium cyanate solution was added slowly with stirring until a with precipitate of the product appears. The rest is added quickly with vigorous agitation. After 24 h, the reaction mixture was diluted with H2O, cooled to 0° C. and filtered with suction, washed with H2O and dried under high vacuum to afford the product (1.3 g, 99% yield).
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1 g
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4.1 mL
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99%

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